Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminobenzimidazole with substituted benzaldehydes under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production methods often employ green chemistry approaches to enhance efficiency and reduce environmental impact. For example, the use of gold nanoparticles as catalysts has been explored for the synthesis of imidazo[1,2-a]pyrimidines, providing a more sustainable and efficient route .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and anxiolytic agent.
Industry: Employed in the synthesis of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as P38MAP kinase, leading to anti-inflammatory effects. Additionally, it may interact with receptors in the central nervous system, contributing to its anxiolytic properties .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring system but with a pyridine ring instead of a pyrimidine ring.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar applications in drug development and medicinal chemistry.
Uniqueness: Imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
CAS No. |
56921-82-5 |
---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C18H13N3/c1-2-5-14(6-3-1)15-7-9-16(10-8-15)17-13-21-12-4-11-19-18(21)20-17/h1-13H |
InChI Key |
WNRJVASEOUYOEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.